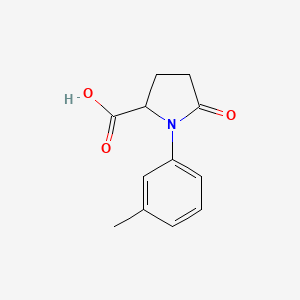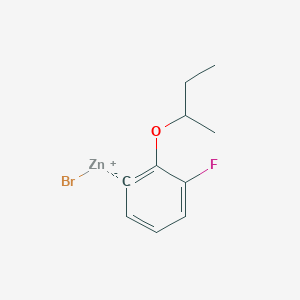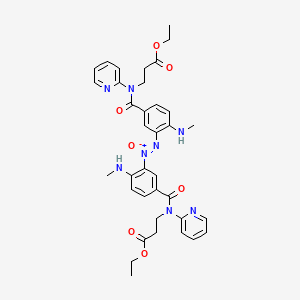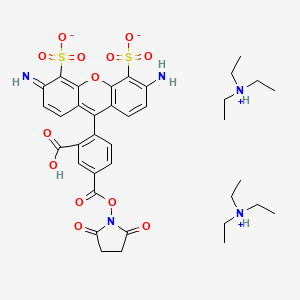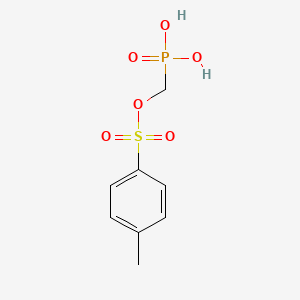![molecular formula C12H15NO B14886932 [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine is an organic compound with a unique structure that includes a methoxyphenyl group attached to a propynyl chain, which is further connected to a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine typically involves the reaction of 2-methoxyphenylacetylene with dimethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxyphenyl)propionic acid
- Phenol, 2-methoxy-3-(2-propenyl)
- 3-(2-Methoxyphenyl)-prop-2-yn-1-ol
Uniqueness
Compared to similar compounds, [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties that make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H15NO/c1-13(2)10-6-8-11-7-4-5-9-12(11)14-3/h4-5,7,9H,10H2,1-3H3 |
Clé InChI |
DQVRPIKIGSMXAT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC#CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


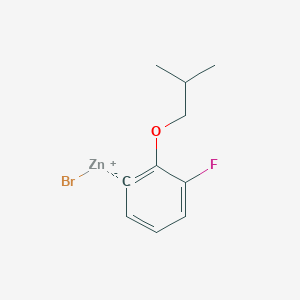
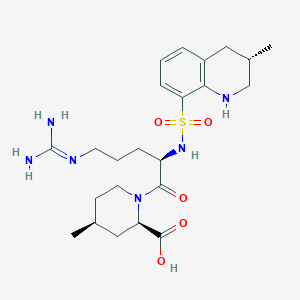

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
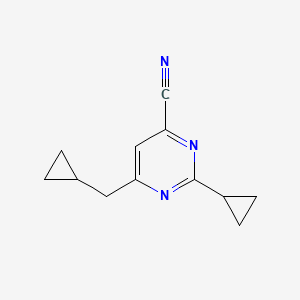
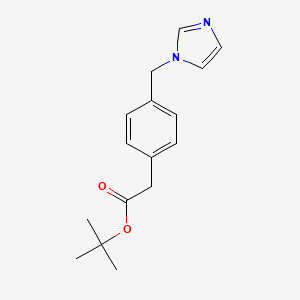
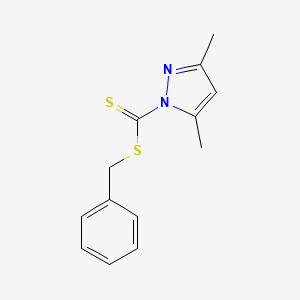
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)

